3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
Description
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYSKOUBBKWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles can be prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: Introduction of oxidizing agents can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO₃) and perchloric acid (HClO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like amines and thiols are often used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-triazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine exhibit promising antitumor properties. A study demonstrated that certain modifications to the triazole structure enhance its efficacy against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes involved in tumor growth and proliferation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi. The presence of the triazole moiety is believed to contribute to its ability to disrupt microbial cell wall synthesis .
CNS Activity
Preliminary research suggests potential applications in treating central nervous system disorders. The compound's ability to cross the blood-brain barrier may facilitate its use as a neuroprotective agent or in the treatment of neurodegenerative diseases .
Agricultural Science
Pesticide Development
this compound has been explored as a lead compound for developing new pesticides. Its structural attributes allow it to interact with plant pathogens effectively. Field trials have indicated that formulations containing this compound can reduce crop loss due to fungal infections significantly .
Herbicide Properties
The compound has shown potential as a herbicide by inhibiting specific biochemical pathways in target weeds. Research has highlighted its selectivity towards certain species while being less harmful to crops .
Materials Science
Polymer Chemistry
In materials science, this compound has been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polymers results in materials with improved resistance to degradation under extreme conditions .
Nanotechnology Applications
The compound is being investigated for use in nanomaterials synthesis. Its unique chemical properties allow for the formation of nanoparticles with specific functionalities that can be utilized in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects . The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine with structurally related triazolotriazine derivatives, focusing on substituents, synthesis, and functional properties.
Structural and Functional Differences
Notes:
- Substituent Effects: Amino groups at positions 5 and 7 enhance hydrogen-bonding capacity, suggesting utility in drug design. In contrast, nitro or thione groups in analogs prioritize explosive or antioxidant functions .
- Methyl Group Role : The 3-methyl group may sterically hinder interactions in biological systems or improve thermal stability, as seen in nitro-containing explosives .
Physical and Chemical Properties
- Melting Points : Pharmacological analogs exhibit a wide mp range (127–193°C), influenced by substituent bulk and symmetry . The target compound’s mp is unreported but expected to align with diamines (e.g., 148–174°C for benzyl derivatives) .
- Solubility: Amino groups likely improve aqueous solubility compared to nitro or thione analogs, which are more lipophilic .
- Stability: Methyl and amino groups may enhance thermal stability relative to nitro derivatives, which prioritize energy release .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on available research.
- Molecular Formula : CHN
- Molecular Weight : 151.16 g/mol
- CAS Number : 1925855
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate triazole precursors. The methodology often includes the use of hydrazine derivatives and various acylating agents to facilitate the formation of the triazole ring systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Hester et al. (1980) demonstrated that related triazole derivatives possess activity against a range of bacterial strains. The mechanism is believed to involve inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This suggests a possible role in cancer therapy as a chemotherapeutic agent.
Enzyme Inhibition
Enzymatic assays reveal that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance:
- Kinase Inhibition : It has been shown to inhibit specific kinases that are crucial for tumor growth.
- Enzyme Modulation : The compound modulates enzymes involved in inflammatory responses and may reduce the production of pro-inflammatory cytokines.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound exhibits high binding affinity for certain receptors and enzymes.
- Signal Transduction Pathways : It influences pathways such as MAPK and PI3K/Akt which are critical in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Case Study 2: Anticancer Activity
In a cellular model using human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial and anticancer properties |
| 3-Methyl-[1,2,4]triazolo[4,3-a][1H]-pyridine | Similar structure with pyridine ring | Moderate antimicrobial activity |
| 4H-[1,2,4]Triazolo[4,3-a][1H]-benzodiazepine | Benzodiazepine derivative | Sedative and anxiolytic effects |
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Amine Equiv. | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Compound 5 | 1.1–4.5 | 70–100 | 24–72 | 55–70 | |
| Compound 6 | 1.5–10 | 100 | 3–72 | 63–67 |
Basic: How are the structural and purity characteristics of this compound validated?
Methodological Answer:
Structural validation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H-NMR (DMSO-d6 or CDCl3) identifies substituent environments (e.g., δ 4.48–4.62 for benzyl protons in compound 33 ).
- IR Spectroscopy : Peaks at 3429 cm (N-H stretch) and 1608 cm (C=N stretch) confirm amine and triazine groups .
- HPLC : Purity is assessed using methods like reverse-phase HPLC (e.g., 98.5% purity for compound 54 ).
Q. Table 2: Example Spectral Data
| Compound | H-NMR (δ) | IR (cm) | HPLC Purity (%) | Reference |
|---|---|---|---|---|
| 33 | 4.48–4.62 (m, 2H, benzyl) | 1608 (C=N) | – | |
| 35 | 0.92–1.48 (m, 5H, cyclohexyl) | 3429 (N-H) | – | |
| 54 | 4.58 (s, 2H, benzyl) | – | 98.5 |
Advanced: How can researchers optimize the substitution pattern at the 5 and 7 positions to enhance pharmacological activity?
Methodological Answer:
Substituent effects are studied through systematic variation of amines and reaction conditions:
- Steric and Electronic Effects : Bulky substituents (e.g., cyclohexyl) improve metabolic stability, while electron-withdrawing groups (e.g., 4-fluorobenzyl) enhance binding affinity to kinases .
- Structure-Activity Relationship (SAR) : For example, compound 54 (N5-(3-methylbenzyl)-substituted) shows high purity and potential kinase inhibition due to optimal hydrophobic interactions .
Q. Table 3: Substituent Impact on Bioactivity
| Substituent (Position 5/7) | Pharmacological Property | Reference |
|---|---|---|
| Cyclohexyl/Methyl | Improved solubility and stability | |
| 4-Fluorobenzyl | Enhanced kinase binding | |
| 3-Methylbenzyl | High purity and activity |
Advanced: What strategies resolve contradictions in spectral data interpretation for triazolotriazine derivatives?
Methodological Answer:
Discrepancies arise from solvent polarity, temperature, or tautomerism. Mitigation strategies include:
- Variable Temperature NMR : Resolves dynamic proton exchange in DMSO-d6 (e.g., broadening at 25°C vs. sharp peaks at 60°C) .
- Deuteration Studies : Replacing labile protons (e.g., NH groups) with deuterium clarifies splitting patterns .
- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .
Advanced: How do computational methods assist in understanding the binding interactions of this compound with target enzymes?
Methodological Answer:
Molecular docking and dynamics simulations leverage crystallographic data (e.g., PDB entries 6DV and 6DZ) to predict binding modes:
- PDB Analysis : Compound analogs (e.g., 6DZ) bind to kinase ATP pockets via hydrogen bonds with backbone amides (e.g., Glu87 and Lys90) .
- Free Energy Calculations : MM-GBSA estimates binding affinities, guiding substituent optimization for higher potency .
Q. Table 4: Key Protein-Ligand Interactions (PDB 6DZ)
| Residue | Interaction Type | Distance (Å) | Reference |
|---|---|---|---|
| Glu87 | H-bond | 2.8 | |
| Lys90 | H-bond | 3.1 | |
| Hydrophobic Pocket | Van der Waals | <4.0 |
Advanced: What are the challenges in scaling up synthetic protocols for triazolotriazine derivatives?
Methodological Answer:
Critical issues include:
- Reaction Consistency : Prolonged heating (e.g., 72 hours) risks decomposition; microwave-assisted synthesis reduces time .
- Purification Efficiency : Gradient column chromatography is labor-intensive; switch to preparative HPLC for higher throughput .
- Solvent Selection : Ethanol/light petroleum mixtures are cost-effective but flammable; safer alternatives (e.g., ethyl acetate/hexane) are explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
